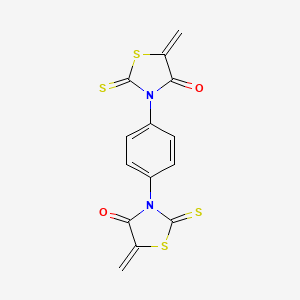![molecular formula C14H14N2O3 B14450546 4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 77502-50-2](/img/structure/B14450546.png)
4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide is an organic compound with the molecular formula C14H14N2O3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a methoxybenzoyl group and a pyridine 1-oxide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide typically involves the following steps:
Formation of Pyridine 1-oxide: Pyridine is oxidized using peracetic acid to form pyridine 1-oxide. The reaction is exothermic and requires careful temperature control.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a nucleophilic substitution reaction. This involves reacting pyridine 1-oxide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Final Compound: The final step involves the reaction of the intermediate with formaldehyde and ammonia to form 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the pyridine 1-oxide moiety back to pyridine.
Substitution: The methoxybenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include compounds with additional oxygen-containing functional groups.
Reduction: The primary product is pyridine.
Substitution: Products vary depending on the nucleophile used but generally include derivatives with different functional groups.
Scientific Research Applications
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes and receptors, modulating their activity. The pyridine 1-oxide moiety can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may affect multiple biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)pyridine 1-oxide: Similar in structure but with a phenoxy group instead of a benzoylaminomethyl group.
4-(4-Methoxybenzoylaminomethyl)pyridine: Lacks the 1-oxide moiety, affecting its chemical reactivity and biological activity.
Uniqueness
4-(4-Methoxybenzoylaminomethyl)pyridine 1-oxide is unique due to the presence of both the methoxybenzoyl and pyridine 1-oxide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
77502-50-2 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-methoxy-N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-4-2-12(3-5-13)14(17)15-10-11-6-8-16(18)9-7-11/h2-9H,10H2,1H3,(H,15,17) |
InChI Key |
KWNHGCYUAZXFLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


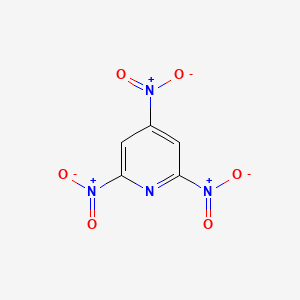
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

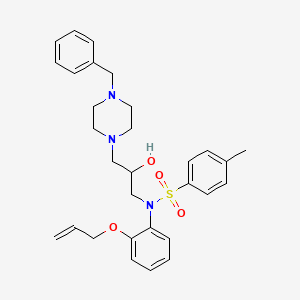

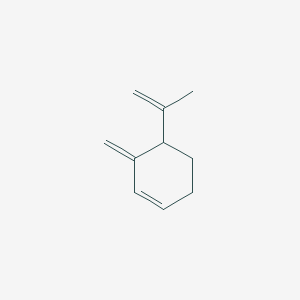
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
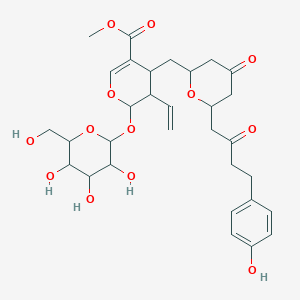
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
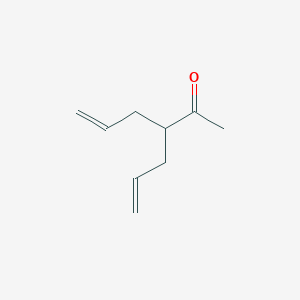
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

